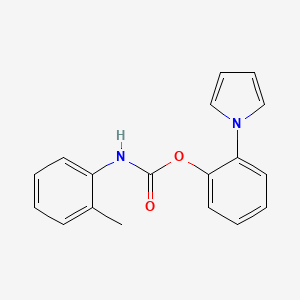
2-(1H-pyrrol-1-yl)phenyl N-(2-methylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-pyrrol-1-yl)phenyl N-(2-methylphenyl)carbamate is an organic compound with the molecular formula C18H16N2O2 and a molecular weight of 292.33 g/mol . This compound is characterized by the presence of a pyrrole ring attached to a phenyl group, which is further connected to a carbamate group substituted with a 2-methylphenyl group. It is a white to light yellow solid that is soluble in organic solvents such as ethanol and chloroform but insoluble in water .
Méthodes De Préparation
The synthesis of 2-(1H-pyrrol-1-yl)phenyl N-(2-methylphenyl)carbamate can be achieved through various synthetic routes. . The reaction conditions typically involve refluxing the reactants in an organic solvent such as toluene or dichloromethane, with the addition of a base like triethylamine to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
2-(1H-pyrrol-1-yl)phenyl N-(2-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring, using reagents such as halogens or alkylating agents. These reactions can lead to the formation of substituted derivatives with different functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the pyrrole ring or the carbamate group.
Applications De Recherche Scientifique
2-(1H-pyrrol-1-yl)phenyl N-(2-methylphenyl)carbamate has a wide range of scientific research applications, including:
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Mécanisme D'action
The mechanism of action of 2-(1H-pyrrol-1-yl)phenyl N-(2-methylphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, its interaction with cellular receptors can trigger signaling pathways that result in anticancer activity.
Comparaison Avec Des Composés Similaires
2-(1H-pyrrol-1-yl)phenyl N-(2-methylphenyl)carbamate can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrole ring structure and have been widely studied for their biological activities.
Carbamate derivatives: Compounds with carbamate groups are known for their diverse biological activities, including as insecticides and pharmaceuticals.
Phenyl-substituted compounds: These compounds have phenyl groups attached to various functional groups, contributing to their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of the pyrrole ring, phenyl group, and carbamate group, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
(2-pyrrol-1-ylphenyl) N-(2-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-14-8-2-3-9-15(14)19-18(21)22-17-11-5-4-10-16(17)20-12-6-7-13-20/h2-13H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDASJUFKGWZKSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)OC2=CC=CC=C2N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














